2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of heterocyclic molecules with demonstrated biological relevance. Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a 3-chloro-4-ethoxyphenyl group at position 2 and a 4-methylbenzyl moiety at position 3. These substituents are critical for modulating physicochemical properties, pharmacokinetics (PK), and bioactivity.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-3-28-21-9-8-17(12-18(21)23)19-13-20-22(27)25(10-11-26(20)24-19)14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRGHEWHZIWQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 3-chloro-4-ethoxyphenyl group: This step often involves the use of electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with 3-chloro-4-ethoxybenzene in the presence of a Lewis acid catalyst.
Attachment of the 4-methylbenzyl group: This can be accomplished through nucleophilic substitution reactions, where the intermediate compound is reacted with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Lewis acids such as aluminum chloride for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is shared among analogs, but substituent diversity drives functional differences:
- Chlorophenyl vs. Methoxyphenyl Groups : The target compound’s 3-chloro-4-ethoxyphenyl group enhances lipophilicity and electron-withdrawing effects compared to analogs with methoxy substituents (e.g., 5-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, ). Chlorine atoms improve metabolic stability, while ethoxy groups may reduce polarity .
- 4-Methylbenzyl vs.
Physicochemical Properties
Key parameters derived from analogs (Table 1):
*Estimated based on substituent contributions.
- Lipophilicity : The target compound’s logP (~3.5) is higher than ’s (2.93) due to the 4-methylbenzyl group, suggesting improved lipid solubility but reduced aqueous solubility .
- Polar Surface Area : Similar to (~35 Ų), the target compound’s PSA aligns with moderate oral bioavailability .
Pharmacokinetic and Metabolic Stability
Metabolic Resistance
- Non-Dihydro Analogs: The target compound, lacking a dihydro ring, may have shorter half-life but could act as a prodrug if metabolically activated.
Substituent Impact on Metabolism
Antiparasitic and Antimicrobial Potential
- Pyrazolo[1,5-a]pyrimidines (): Analogs with chloro/fluorophenyl and trifluoromethyl groups show antitrypanosomal and antischistosomal activities. The target compound’s 3-chloro-4-ethoxyphenyl group may similarly enhance target binding .
- Antimicrobial Activity : highlights pyrazole derivatives with substituted phenyl groups (e.g., 4-chlorophenyl) as potent antimicrobial agents. The target’s substituents align with this trend .
Conformational Influences
- Screw-Boat Conformation: Dihydro analogs () adopt a screw-boat conformation, which may reduce binding affinity compared to planar pyrazine cores in non-dihydro compounds like the target .
- Intermolecular Interactions : The 4-methylbenzyl group in the target compound may favor hydrophobic interactions in biological targets over the C–H⋯O interactions seen in ’s crystal packing .
Biological Activity
The compound 2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 1359310-87-4) is a pyrazolo derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O |
| Molecular Weight | 343.81 g/mol |
| CAS Number | 1359310-87-4 |
Structure
The compound features a pyrazolo core with substituents that may influence its biological activity. The presence of the chloro and ethoxy groups suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that they can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to this structure have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been explored extensively. Compounds in this class have shown effectiveness against a range of bacteria and fungi. For example, derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer and microbial growth.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that promote cell survival and proliferation.
Study on Antitumor Efficacy
In a controlled study, a series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests a strong potential for further development as anticancer agents .
Antimicrobial Testing
Another study focused on the antimicrobial efficacy of pyrazole derivatives against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Candida albicans and Aspergillus niger, indicating moderate to strong antifungal activity .
Q & A
Q. What are the established synthetic routes for 2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of pyrazolo[1,5-a]pyrazine and oxazole intermediates. Key steps include:
- Coupling reactions : For example, Suzuki-Miyaura cross-coupling to introduce aromatic substituents (e.g., 3-chloro-4-ethoxyphenyl) .
- Oxazole ring formation : Cyclization using reagents like POCl₃ or PCl₃ under anhydrous conditions to generate the oxazole moiety .
- Final assembly : Alkylation or nucleophilic substitution to attach the 4-methylbenzyl group .
Optimization strategies : - Temperature control (e.g., 60–80°C for oxazole cyclization) to minimize side products .
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance yield .
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Key characterization methods :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxy vs. methylbenzyl groups) and aromatic proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight (C₂₈H₂₇ClN₄O₅, 534.997 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between pyrazolo and oxazole rings (e.g., 84.84° in related analogs) .
- HPLC : Assesses purity (>95%) and stability under acidic/basic conditions .
Q. What preliminary biological activities have been reported for this compound class?
Pyrazolo[1,5-a]pyrazines with similar substituents exhibit:
- Kinase inhibition : Targeting EGFR or VEGFR2 (IC₅₀ values in µM range) via ATP-binding site interactions .
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) due to membrane disruption .
- Cytotoxicity : In cancer cell lines (e.g., A549 lung carcinoma), with mechanisms involving autophagy modulation .
Methodological note : Initial screens should use MTT assays for viability and Western blotting for pathway validation (e.g., LC3-II for autophagy) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
SAR design principles :
- Substituent variation : Systematically modify the ethoxyphenyl (e.g., replace Cl with F) or methylbenzyl groups (e.g., introduce electron-withdrawing groups) to probe steric/electronic effects .
- Bioisosteric replacements : Substitute oxazole with thiazole or 1,2,4-oxadiazole to alter binding affinity .
Experimental workflow :
Synthesize analogs using parallel combinatorial chemistry .
Test in kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity .
Perform molecular docking (e.g., AutoDock Vina) to correlate substituents with binding energy .
Q. How can computational modeling predict metabolic stability and toxicity?
Key approaches :
- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~3.5), CYP450 inhibition (e.g., CYP3A4), and hepatotoxicity .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP-mediated oxidation of ethoxy groups) with Schrödinger’s BioLuminate .
Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes, LC-MS/MS analysis) .
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Case example : Discrepancies in kinase inhibition may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters IC₅₀ .
- Cell line variability : Genetic differences in A549 vs. HCT116 affect compound uptake .
Resolution strategies : - Standardize assays (e.g., CEREP Kinase Profile) with controlled ATP levels .
- Use isogenic cell lines to isolate genetic variables .
Q. What strategies improve aqueous solubility for in vivo studies?
Chemical modifications :
- Prodrug design : Introduce phosphate esters on the ethoxy group for pH-dependent release .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability .
Analytical validation : - Measure solubility via shake-flask method (UV-Vis quantification) .
- Assess stability in PBS (pH 7.4) and plasma (37°C, 24h) using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
